molecular formula C22H15FN2O3 B2406917 Pyridin-2-ylmethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1029747-99-6

Pyridin-2-ylmethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2406917
CAS No.: 1029747-99-6
M. Wt: 374.371
InChI Key: YBAMCGIEJDDKEH-UHFFFAOYSA-N
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Description

The compound contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom. It also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom, and an isoquinoline structure, which is a benzene ring fused to a pyridine ring . The presence of these functional groups could potentially confer interesting chemical and biological properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyridine) likely contributes to the compound’s stability. The fluorine atom on the phenyl ring is an electron-withdrawing group, which could affect the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the pyridine ring could potentially undergo electrophilic substitution reactions. The fluorine atom on the phenyl ring, being an electron-withdrawing group, could make the compound more susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of a fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • C-H Functionalization : Research demonstrates the utility of cyclic amines, including tetrahydroisoquinoline derivatives, in redox-annulations with α,β-unsaturated aldehydes and ketones. This process facilitates the generation of ring-fused pyrrolines, which can be further oxidized or reduced, showcasing the versatility of Pyridin-2-ylmethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate in synthetic chemistry (Kang et al., 2015).

Pharmacological Potential

  • Kinase Inhibition : A study highlighted the design, synthesis, and biological evaluation of a compound structurally related to this compound as a p38MAP kinase inhibitor. This highlights the potential pharmacological applications of such compounds in targeting kinase-related pathways (Peifer et al., 2007).

Structural and Physical Properties

  • Crystal Structures : Studies have reported on the crystal structures of various dihydropyridine derivatives, providing insight into their geometric and intermolecular interactions. This structural information is crucial for understanding the reactivity and potential applications of this compound derivatives (Linden et al., 2011).

Luminescent Materials and OLEDs

  • Luminescent Properties : Research into metalated Ir(III) complexes based on luminescent diimine ligands, including those related to the query compound, has shown potential for applications in organic light-emitting diodes (OLEDs) and as phosphorescent materials. This indicates the compound's relevance in the development of advanced luminescent materials (Shakirova et al., 2018).

Mechanism of Action

The mechanism of action would depend on the compound’s intended use or biological activity. For example, many pyridine derivatives exhibit diverse types of biological and pharmaceutical activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could involve exploring the compound’s potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

pyridin-2-ylmethyl 2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-15-6-5-8-17(12-15)25-13-20(18-9-1-2-10-19(18)21(25)26)22(27)28-14-16-7-3-4-11-24-16/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAMCGIEJDDKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C(=O)OCC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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